molecular formula C26H16F3N3O4 B11364058 5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide

5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364058
M. Wt: 491.4 g/mol
InChI Key: ANSDTOJLNBCEJU-UHFFFAOYSA-N
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Description

5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can activate or inhibit certain biological processes, depending on its structure and the nature of the target. The exact mechanism of action is still under investigation, but it is believed to involve binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar compounds to 5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide include other benzanilides and trifluoromethyl-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. Some examples include:

Properties

Molecular Formula

C26H16F3N3O4

Molecular Weight

491.4 g/mol

IUPAC Name

5-phenyl-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H16F3N3O4/c27-26(28,29)16-9-6-10-17(13-16)30-25(34)23-22(18-11-4-5-12-20(18)35-23)31-24(33)19-14-21(36-32-19)15-7-2-1-3-8-15/h1-14H,(H,30,34)(H,31,33)

InChI Key

ANSDTOJLNBCEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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